molecular formula C25H23N3O4S B1669643 1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylic acid CAS No. 913827-99-3

1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylic acid

Cat. No. B1669643
M. Wt: 461.5 g/mol
InChI Key: DWVJASHDNJMDNH-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a Lewis structure, line-angle formula, or 3D molecular model.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions required for the reaction, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Synthesis and Chemical Properties

CS-2100 has been synthesized as part of a search for potent and selective agonists of the S1P1 receptor, which is of interest for its role in modulating immune system responses and potentially treating autoimmune diseases. The synthesis involves a complex multi-step process designed to achieve high selectivity and potency towards the S1P1 receptor while sparing the S1P3 receptor. This process emphasizes the creation of the central 1,2,4-oxadiazole ring, which is crucial for the compound's activity. The synthetic route aims to optimize yields, purify intermediates, and ensure the final product's structural integrity through rigorous analytical methods (Nakamura et al., 2012).

Biological Applications and Efficacy

The primary scientific interest in CS-2100 stems from its pharmacological profile as an S1P1 receptor agonist. In vitro and in vivo studies have demonstrated its potent agonistic activity on the S1P1 receptor, significantly impacting lymphocyte trafficking and offering therapeutic potential in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Notably, CS-2100 has shown efficacy in animal models of autoimmune diseases, including adjuvant-induced arthritis and experimental autoimmune encephalomyelitis, without engaging the S1P3 receptor, which is associated with adverse cardiovascular effects. This specificity is crucial for its potential therapeutic applications, as it suggests the possibility of modulating immune responses with reduced side effects (Nakamura et al., 2012).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves identifying areas of further research or potential applications of the compound.


properties

IUPAC Name

1-[[4-ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]thiophen-2-yl]methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-2-16-12-21(15-28-13-18(14-28)25(29)30)33-22(16)23-26-24(32-27-23)17-8-10-20(11-9-17)31-19-6-4-3-5-7-19/h3-12,18H,2,13-15H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVJASHDNJMDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1)CN2CC(C2)C(=O)O)C3=NOC(=N3)C4=CC=C(C=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylic acid

Synthesis routes and methods

Procedure details

The title compound (0.15 g) was synthesized in a yield of 86% as a white crystalline solid using by conducting the similar reaction to that mentioned in Example 3 (3e) using methyl 1-({4-ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl}methyl)azetidine-3-carboxylate (0.180 g, 0.39 mmol) that was obtained in Example 13 (13b) and a 1N aqueous solution of sodium hydroxide (1.2 ml, 1.2 mmol).
[Compound]
Name
Example 3 ( 3e )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 1-({4-ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl}methyl)azetidine-3-carboxylate
Quantity
0.18 g
Type
reactant
Reaction Step Two
[Compound]
Name
Example 13 ( 13b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.2 mL
Type
reactant
Reaction Step Five
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylic acid
Reactant of Route 2
1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylic acid
Reactant of Route 4
1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylic acid
Reactant of Route 6
1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylic acid

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